1-(6-(thiophen-2-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide
Description
The compound 1-(6-(thiophen-2-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide (hereafter referred to as the target compound) is a heterocyclic molecule featuring a pyridazine core substituted with a thiophene ring at the 6-position. A piperidine-3-carboxamide moiety is appended to the pyridazine via a nitrogen atom, with an additional thiophen-2-ylmethyl group attached to the carboxamide nitrogen. This structure combines electron-rich thiophene rings with a pyridazine scaffold, which is commonly associated with biological activity in medicinal chemistry .
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS2/c24-19(20-12-15-5-2-10-25-15)14-4-1-9-23(13-14)18-8-7-16(21-22-18)17-6-3-11-26-17/h2-3,5-8,10-11,14H,1,4,9,12-13H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFAMAGEOGSKSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CS3)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Pyridazine Ring
Key Observations :
Modifications to the Carboxamide Side Chain
Key Observations :
Heterocyclic Replacements
Key Observations :
- Furan substitution (as in ) introduces polarity but may reduce bioavailability due to faster oxidative metabolism.
- Pyridine-containing analogs (e.g., ) exhibit basic nitrogen atoms, which could improve solubility in acidic environments.
Research Findings and Trends
- Synthetic Accessibility : Many analogs (e.g., ) are synthesized via nucleophilic aromatic substitution or cross-coupling reactions, similar to methods described for related pyridazine derivatives .
- Thiophene-rich analogs may target sulfur-dependent enzymes or receptors.
- Physicochemical Properties : Thiophene substitutions generally enhance lipophilicity (clogP ~3.5 for the target compound vs. ~2.8 for furan analogs), impacting absorption and distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
